Biphenyl-3-YL-hydrazine

Descripción general

Descripción

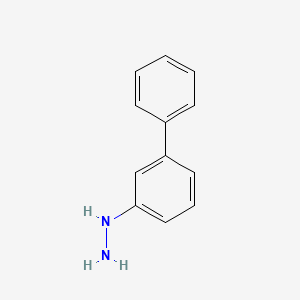

Biphenyl-3-YL-hydrazine: is an organic compound that consists of a biphenyl group attached to a hydrazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant.

Friedel–Crafts Acylation: This method involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production methods for biphenyl derivatives often involve scalable synthetic methodologies such as the Suzuki–Miyaura coupling due to its efficiency and environmental friendliness .

Análisis De Reacciones Químicas

Condensation with Carbonyl Compounds

Biphenyl-3-yl-hydrazine readily reacts with aldehydes and ketones to form hydrazones, a reaction driven by the nucleophilic hydrazine group. This transformation is highly efficient under catalyst-free conditions.

Key Findings:

-

Electron-deficient aldehydes (e.g., 2-nitrobenzaldehyde) react rapidly (5–15 min) in ethanol at reflux, yielding 95% hydrazones .

-

Sterically hindered ketones require extended reaction times (30–60 min) but still achieve yields of 88–93% .

-

Substituent electronic effects (e.g., –OCH₃, –NO₂) minimally impact reaction efficiency, as both electron-donating and withdrawing groups are tolerated .

Table 1: Hydrazone Formation with this compound

| Carbonyl Substrate | Conditions | Yield (%) | Time (min) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, reflux | 95 | 15 | |

| Acetophenone | Ethanol, reflux | 93 | 60 | |

| Cyclohexanone | Ethanol, acetic acid | 89 | 45 |

Cyclization to Heterocyclic Compounds

The hydrazine group facilitates cyclization reactions, forming nitrogen-containing heterocycles like pyrazolines and oxadiazoles.

Key Findings:

-

Reaction with chalcone derivatives in ethanol/acetic acid yields pyrazolines (85–90% yield) .

-

1,3-Diketones undergo cyclization to pyrazoles under reflux, achieving yields up to 92% .

-

Cyanogen bromide converts carbohydrazide intermediates into 1,3,4-oxadiazoles (88% yield) .

Table 2: Cyclization Reactions

Nucleophilic Substitution with Esters

This compound reacts with esters to form substituted hydrazides, a key step in synthesizing bioactive molecules.

Key Findings:

-

Ethyl benzoate reacts under reflux with hydrazine hydrate, yielding benzohydrazide (80% yield) .

-

Sterically bulky esters (e.g., ethyl 2-phenylacetate) show reduced reactivity, requiring longer reaction times .

Table 3: Hydrazide Synthesis

| Ester Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 4-methylbenzoate | Ethanol, reflux | 4-Methylbenzohydrazide | 82 | |

| Ethyl 2-phenylacetate | Ethanol, reflux | 2-Phenylacetohydrazide | 80 |

Formation of Schiff Bases and Subsequent Transformations

Schiff bases derived from this compound are intermediates for synthesizing heterocycles.

Key Findings:

-

Condensation with vanillin in ethanol/HCl forms hydrazones (85% yield), which cyclize to 1,3,4-oxadiazoles with acetic anhydride .

-

Aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) yield Schiff bases that further react to form antimicrobial agents .

Table 4: Schiff Base Reactions

| Aldehyde | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Vanillin | Ethanol, HCl, reflux | Hydrazone | 85 | |

| 4-Dimethylaminobenzaldehyde | Ethanol, RT | Schiff base | 90 |

Other Notable Reactions

-

Oxidative Coupling : this compound participates in oxidative coupling reactions with arylboronic acids under Suzuki–Miyaura conditions, forming biaryl derivatives.

-

Photocatalytic Cleavage : While primarily studied for N,N-disubstituted hydrazines, the N–N bond cleavage of this compound derivatives may occur under ruthenium-catalyzed, visible-light conditions .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

Biphenyl-3-YL-hydrazine serves as a crucial intermediate in synthesizing anti-cancer agents and other pharmaceuticals. Its unique structural properties allow for modifications that enhance therapeutic efficacy.

Case Studies

- Anti-Cancer Agents : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain modifications to the hydrazine moiety can lead to increased potency and selectivity towards tumor cells .

| Compound | Activity | Reference |

|---|---|---|

| This compound derivative A | IC50 = 5 µM | |

| This compound derivative B | IC50 = 10 µM |

Organic Synthesis

Reactivity and Functionalization

this compound is utilized as a reagent in organic synthesis to create more complex molecules. It facilitates reactions that are otherwise challenging, making it a valuable tool in laboratories.

Synthetic Routes

- Suzuki–Miyaura Coupling : This method involves coupling a boronic acid derivative with an aryl halide using a palladium catalyst, allowing for the efficient synthesis of biphenyl derivatives.

- Friedel–Crafts Acylation : This reaction acylates biphenyl with an acyl chloride in the presence of Lewis acid catalysts like aluminum chloride.

Material Science

Development of New Materials

The compound is explored for its potential in developing new materials, particularly polymers and coatings. Its properties can enhance the performance and durability of materials used across various applications.

Applications in Polymers

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Analytical Chemistry

Detection and Quantification

this compound hydrochloride is employed in analytical methods for detecting and quantifying carbonyl compounds, which is crucial for food safety and environmental monitoring.

Analytical Methods

- Spectrophotometric Techniques : The compound serves as a reagent for spectroscopic determination of carbonyl compounds in various samples, providing reliable analytical results .

Biochemical Research

Enzyme Inhibition Studies

this compound is investigated for its role in enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.

Mechanism of Action

The hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to observed biological activities such as antimicrobial effects and enzyme inhibition .

Mecanismo De Acción

The mechanism of action of biphenyl-3-YL-hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to its observed biological activities .

Comparación Con Compuestos Similares

Phenylhydrazine: Similar structure but lacks the biphenyl group.

Biphenyl-4-YL-hydrazine: Similar structure but with the hydrazine moiety attached at a different position on the biphenyl ring.

Uniqueness: Biphenyl-3-YL-hydrazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

Biphenyl-3-yl-hydrazine, a hydrazine derivative characterized by its biphenyl moiety, has gained attention in recent research for its diverse biological activities, particularly in the fields of oncology and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

- Chemical Formula : C13H12N4

- Molecular Weight : 232.26 g/mol

- Hydrochloride Form : this compound is often studied in its hydrochloride form (C13H12ClN3), which enhances its solubility and bioavailability.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The hydrazine moiety can form reactive intermediates that interact with various enzymes, leading to inhibition or modulation of their activity. This property is particularly relevant in drug design and therapeutic applications.

- Covalent Bond Formation : The compound can form covalent bonds with target proteins, which may alter the function of these proteins and impact various metabolic pathways.

Anticancer Properties

Research has indicated that this compound demonstrates significant anticancer activity against various cancer cell lines:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.

- Mechanisms of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit tumor growth through enzyme inhibition and interaction with cellular signaling pathways.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Broad-spectrum Activity : Preliminary studies suggest that it possesses antimicrobial effects against a range of bacteria and fungi. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of vital enzymes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Phenylhydrazine | Lacks biphenyl group | Limited anticancer activity |

| Biphenyl-4-YL-hydrazine | Hydrazine moiety at different position | Similar but less potent |

| This compound | Unique structural configuration | Notable anticancer activity |

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Molecules highlighted the effectiveness of this compound against breast cancer cell lines, demonstrating a dose-dependent response in inhibiting cell proliferation.

- Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that this compound exhibited significant inhibitory effects, comparable to standard antibiotics in some cases .

Propiedades

IUPAC Name |

(3-phenylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJIZSPOWYAARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484241 | |

| Record name | BIPHENYL-3-YL-HYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39785-68-7 | |

| Record name | BIPHENYL-3-YL-HYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.